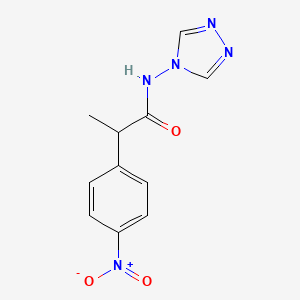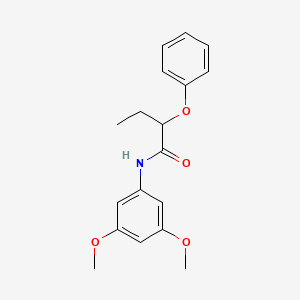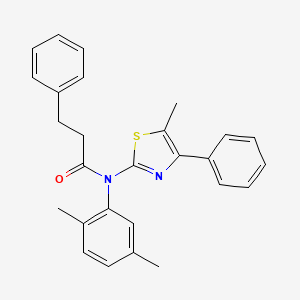![molecular formula C19H28ClNO5 B4075178 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate
説明
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, also known as VUF 10166, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of azepane derivatives, which have been shown to have various biological activities.
作用機序
The mechanism of action of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling and protein folding. The binding of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, the voltage-gated calcium channel, and the dopamine transporter. This modulation may have downstream effects on various cellular processes, including neurotransmitter release, cell survival, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate have been studied in various in vitro and in vivo models. In one study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate increased the release of dopamine in the striatum of rats. This effect was blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor. In another study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate had neuroprotective effects in an in vitro model of oxidative stress. This effect was also blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor.
実験室実験の利点と制限
One advantage of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate in lab experiments is its selectivity for the sigma-1 receptor. This selectivity allows for the specific modulation of the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate is its limited solubility in water. This can make it difficult to administer the compound in in vivo experiments and may require the use of solubilizing agents or alternative administration routes.
将来の方向性
There are several future directions for the study of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. One direction is the further characterization of its mechanism of action and downstream effects on cellular processes. Another direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. Additionally, the therapeutic potential of sigma-1 receptor ligands, including 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, for the treatment of various neurological and psychiatric disorders should be further explored.
科学的研究の応用
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate has been studied for its potential use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. It has been suggested that the activation of the sigma-1 receptor may have therapeutic potential for the treatment of various neurological and psychiatric disorders. Therefore, the development of selective and potent sigma-1 receptor ligands, such as 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, is of great interest to the scientific community.
特性
IUPAC Name |
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-15-8-9-16(18)17(14-15)20-13-7-6-12-19-10-4-2-3-5-11-19;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDDQIQFGKUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4075095.png)

![(4-ethoxyphenyl)[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4075105.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075110.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine](/img/structure/B4075111.png)


![1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075154.png)
![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)